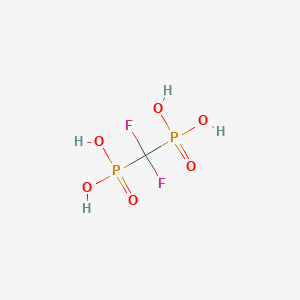

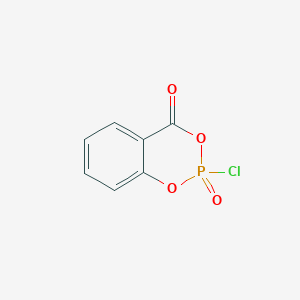

![molecular formula C21H27NO6 B024126 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide CAS No. 7668-87-3](/img/structure/B24126.png)

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide

Overview

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide, commonly referred to as DMTPA, is an organic compound with a wide range of applications in the fields of science and medicine. It is a derivative of acetamide, with a phenyl group attached to the nitrogen atom. DMTPA has been used in a variety of scientific and medical research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthetic Applications :

- Chikaoka et al. (2003) demonstrated the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide in the synthesis of erythrinane derivatives, which are important in the synthesis of natural Erythrina alkaloids (Shiho Chikaoka et al., 2003).

- Niederstein and Peter (1989) explored the conversion of similar compounds to N-acylcatecholamines and isoquinolinediols, which have potential applications in medicinal chemistry (Y. Niederstein & M. G. Peter, 1989).

Pharmacological Research :

- Sharma et al. (2018) synthesized and analyzed N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a structural similarity, for its potential anticancer activity via molecular docking analysis (Gopal Sharma et al., 2018).

- Mohamed et al. (2006) prepared derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which is structurally related to the compound , for their antimicrobial activity (S. M. Mohamed et al., 2006).

Materials Science and Chemistry :

- Olszewska et al. (2009) investigated derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, a compound with structural similarities, for their potential as pesticides (E. Olszewska et al., 2009).

- Adelakun et al. (2012) studied the laccase-mediated oxidation of 2,6-dimethoxyphenol, a structurally related compound, to create products with higher antioxidant capacity (O. E. Adelakun et al., 2012).

Mechanism of Action

Target of Action

N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine is primarily used as an intermediate for the synthesis of neuromuscular blocking agents

Mode of Action

As an intermediate in the synthesis of neuromuscular blocking agents, it may contribute to the overall mechanism of these agents, which typically work by blocking the transmission of nerve impulses to muscles .

Biochemical Pathways

Neuromuscular blocking agents, for which this compound serves as an intermediate, generally affect the neuromuscular junction, disrupting the transmission of acetylcholine, a neurotransmitter responsible for muscle contraction .

Pharmacokinetics

As an intermediate compound, its pharmacokinetic profile may be less relevant than that of the final therapeutic agents it contributes to synthesizing .

Result of Action

As an intermediate in the synthesis of neuromuscular blocking agents, it likely contributes to their overall effects, which include muscle relaxation and paralysis .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and efficacy .

Biochemical Analysis

Biochemical Properties

N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit tubulin polymerization, which is essential for cell division and intracellular transport . Additionally, this compound interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions highlight its potential as a therapeutic agent in cancer treatment and other diseases.

Cellular Effects

The effects of N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine on various cell types and cellular processes are profound. It influences cell function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus preventing microtubule formation . This inhibition disrupts mitotic spindle formation, leading to cell cycle arrest at the metaphase stage. Additionally, this compound can inhibit the activity of Hsp90, TrxR, and HLSD1, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding its potential therapeutic applications and optimizing its use in research and clinical settings.

Dosage Effects in Animal Models

The effects of N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal tissues and organs . These dosage-dependent effects are essential for determining the therapeutic window and ensuring the safe use of this compound in preclinical and clinical studies.

Metabolic Pathways

N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux and alter the levels of various metabolites, further influencing cellular function and health .

Transport and Distribution

Within cells and tissues, N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it can localize to the nucleus, where it may influence gene expression and other nuclear processes . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper function within the cell.

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO6/c1-24-16-7-6-14(10-17(16)25-2)8-9-22-20(23)13-15-11-18(26-3)21(28-5)19(12-15)27-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPUFQRNZGCKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513350 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7668-87-3 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

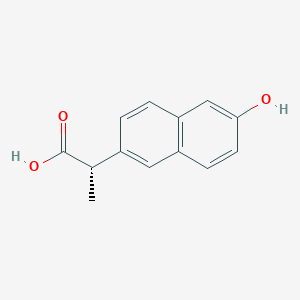

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)

![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)